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molecular formula C6H3F9<br>CF3(CF2)3CH=CH2<br>C6H3F9 B102655 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene CAS No. 19430-93-4

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene

Cat. No. B102655
M. Wt: 246.07 g/mol
InChI Key: GVEUEBXMTMZVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869728

Procedure details

123 g (0.5 mol) of 3,3,4,4,5,5,6,6,6-nonafluorohexene and 76 g (0.5 mol) of trichlorosilane together with 0.34 g of CPC 072 (Pt(0)-divinyltetramethyldisiloxane in xylene; concentration Pt:3,3,4,4,5,5,6,6,6-nonafluorohexene=1:20,000) are charged to a 250 ml laboratory steel autoclave. The autoclave is closed and heated to 140° C. in an oil bath over 70 minutes. The exothermic reaction begins after about 8 minutes, the reaction mixture rising to 165° C. It is subsequently cooled, the reactor is emptied, and short-path distillation gives 176 g (0.46 mol) of 3,3,4,4,5,5,6,6,6-nonafluorohexyltrichlorosilane (yield: 90%, purity: >98 area % GC-TCD).
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
[Compound]
Name
Pt(0) divinyltetramethyldisiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([C:5]([F:14])([F:13])[C:6]([F:12])([F:11])[C:7]([F:10])([F:9])[F:8])[CH:3]=[CH2:4].[Cl:16][SiH:17]([Cl:19])[Cl:18]>C1(C)C(C)=CC=CC=1>[F:1][C:2]([F:15])([C:5]([F:13])([F:14])[C:6]([F:11])([F:12])[C:7]([F:9])([F:8])[F:10])[CH2:3][CH2:4][Si:17]([Cl:19])([Cl:18])[Cl:16]

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
FC(C=C)(C(C(C(F)(F)F)(F)F)(F)F)F
Name
Quantity
76 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Pt(0) divinyltetramethyldisiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=C)(C(C(C(F)(F)F)(F)F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
rising to 165° C
TEMPERATURE
Type
TEMPERATURE
Details
It is subsequently cooled
DISTILLATION
Type
DISTILLATION
Details
short-path distillation

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
FC(CC[Si](Cl)(Cl)Cl)(C(C(C(F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.46 mol
AMOUNT: MASS 176 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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